Tert-butyl 3-(2-phenylethoxy)propanoate
Description
Tert-butyl 3-(2-phenylethoxy)propanoate is a tert-butyl ester derivative featuring a propanoate backbone substituted with a 2-phenylethoxy group. This structural configuration combines the steric bulk of the tert-butyl group with the aromatic and ether functionalities of the phenylethoxy moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Applications of this compound likely align with structurally similar tert-butyl esters, which are frequently employed as intermediates in drug development, agrochemicals, and materials science due to their tunable reactivity and stability .
Properties
CAS No. |
133803-49-3 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
tert-butyl 3-(2-phenylethoxy)propanoate |
InChI |
InChI=1S/C15H22O3/c1-15(2,3)18-14(16)10-12-17-11-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
InChI Key |
MWESAJVGMSPXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison Based on Substituent Modifications
| Compound Name | Molecular Formula | Key Structural Features | Reactivity/Solubility | Biological Activity | References |
|---|---|---|---|---|---|
| This compound | C₁₅H₂₂O₃ | Phenylethoxy group, tert-butyl ester | High lipophilicity; resistant to hydrolysis | Potential enzyme inhibition | |
| Tert-butyl 3-(2-cyanoethoxy)propanoate | C₁₅H₂₀N₂O₃ | Cyanoethoxy group | Polar due to cyano group; moderate stability | Enzyme inhibition (e.g., kinases) | |
| Tert-butyl 3-(2-aminoethoxy)propanoate | C₁₁H₂₃NO₄ | Aminoethoxy group | Hydrophilic; forms salts for solubility | Antimicrobial activity | |
| Methyl 3-(4-oxopiperidin-1-yl)propanoate | C₁₀H₁₇NO₃ | Methyl ester, piperidine-oxo group | Less steric hindrance; prone to hydrolysis | Receptor modulation |
Key Findings :
- Lipophilicity: The phenylethoxy group in the target compound enhances membrane permeability compared to polar cyano or amino substituents .
- Stability : Tert-butyl esters universally exhibit greater hydrolytic stability than methyl esters due to steric hindrance .
- Biological Activity: Substituents dictate target specificity; for example, aminoethoxy derivatives show antimicrobial effects, while phenylethoxy analogs may interfere with enzyme-substrate interactions .
Backbone and Stereochemical Modifications
Table 2: Impact of Backbone and Chirality
Key Findings :
- Chirality : Enantiomers like the (R)- and (S)-naphthyl derivatives exhibit divergent biological activities, underscoring the importance of stereochemistry in drug design .
- Solubility: Hydrochloride salt forms (e.g., in aminoethyl derivatives) enhance water solubility, critical for in vivo applications .
Functional Group Replacements
Table 3: Carbamate vs. Ester Derivatives
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